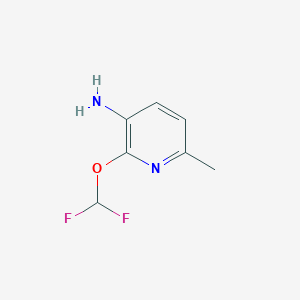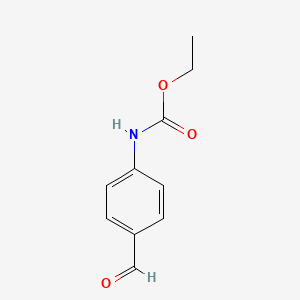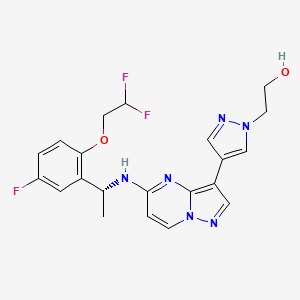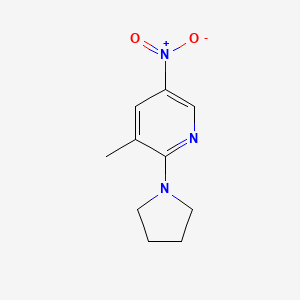![molecular formula C9H17NO B13922556 1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
1-Methyl-1-azaspiro[4.4]nonan-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-azaspiro[44]nonan-6-OL is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-azaspiro[4One common method involves the reaction of a suitable precursor with methanesulfonyl chloride or PPh3-CBr4 to activate the hydroxyl group towards nucleophilic substitution . This activation allows for the formation of various functional derivatives.
Industrial Production Methods
Industrial production methods for 1-Methyl-1-azaspiro[4.4]nonan-6-OL are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-azaspiro[4.4]nonan-6-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Methanesulfonyl chloride (MsCl) and PPh3-CBr4 are used to activate the hydroxyl group for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functional derivatives.
Applications De Recherche Scientifique
1-Methyl-1-azaspiro[4.4]nonan-6-OL has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-6-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[4.4]nonan-6-ol: Similar structure but without the methyl group at the first position.
2,2-Dimethyl-1-azaspiro[4.4]nonane: Contains additional methyl groups at the second position.
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: Features a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
1-Methyl-1-azaspiro[44]nonan-6-OL is unique due to the presence of the methyl group at the first position and the hydroxyl group at the sixth position
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-methyl-1-azaspiro[4.4]nonan-9-ol |
InChI |
InChI=1S/C9H17NO/c1-10-7-3-6-9(10)5-2-4-8(9)11/h8,11H,2-7H2,1H3 |
Clé InChI |
PSKJTGCMHAXDJU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC12CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


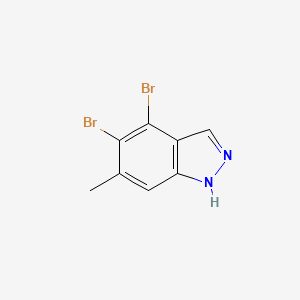


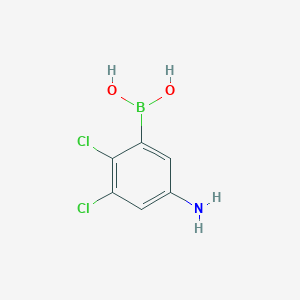
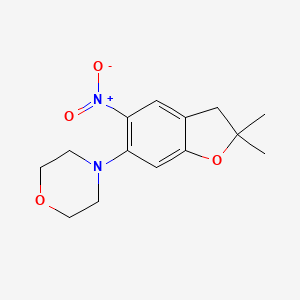
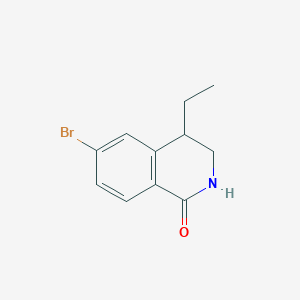
![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)

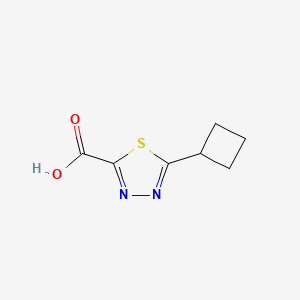
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
